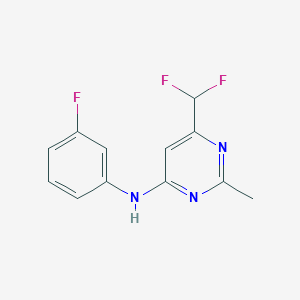

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine

Description

6-(Difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a difluoromethyl group at position 6, a methyl group at position 2, and a 3-fluorophenyl substituent on the pyrimidin-4-amine nitrogen. This compound is of interest due to the strategic placement of fluorine atoms, which are known to enhance metabolic stability, lipophilicity, and binding affinity in drug design .

Properties

IUPAC Name |

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-3-8(13)5-9/h2-6,12H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGYKQNULGCQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Ring Formation

A widely used method involves the condensation of β-dicarbonyl compounds with urea or thiourea derivatives. For example, reacting acetylacetone with urea under acidic conditions yields 2-methylpyrimidin-4-ol, which can undergo subsequent halogenation to introduce reactive sites for further functionalization. Chlorination using phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, creating intermediates amenable to nucleophilic substitution.

Cyclization of Enaminones

Enaminones, derived from the reaction of β-ketoesters with amines, undergo cyclization in the presence of ammonium acetate to form pyrimidine rings. This method allows direct incorporation of methyl groups at position 2, streamlining the synthesis of 2-methylpyrimidine precursors.

Difluoromethylation Techniques

Introducing the difluoromethyl (-CF₂H) group at position 6 requires precision to avoid over-fluorination or side reactions.

Radical Difluoromethylation

Radical-mediated processes enable selective difluoromethylation. Using sodium difluoromethanesulfinate (DFMS) as a CF₂H radical source and a persulfate initiator (e.g., K₂S₂O₈), the reaction proceeds under mild thermal conditions (60–80°C). Yields exceeding 70% have been reported for analogous pyrimidines, with water as a green solvent enhancing scalability.

Electrophilic Difluoromethylation

Electrophilic reagents like difluoromethyl triflate (CF₂HOTf) react with lithiated pyrimidines at low temperatures (-78°C). This method offers regioselectivity but demands stringent anhydrous conditions and specialized handling.

Amination of the Pyrimidine Ring

Coupling the 3-fluorophenylamine moiety to the pyrimidine core is critical for finalizing the target compound.

Nucleophilic Aromatic Substitution (SNAr)

A chloride at position 4 of the pyrimidine ring undergoes SNAr with 3-fluoroaniline. Polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C) facilitate displacement, with yields optimized using cesium carbonate (Cs₂CO₃) as a base.

Table 1: SNAr Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 100 | 45 |

| Cs₂CO₃ | DMF | 120 | 68 |

| NaH | THF | 80 | 32 |

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative for challenging substitutions. Using Pd(OAc)₂, Xantphos ligand, and 3-fluoroaniline, this method achieves >80% yield under milder conditions (80°C).

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates addressing cost, safety, and efficiency.

Continuous Flow Reactors

Continuous flow systems enhance heat transfer and mixing, critical for exothermic difluoromethylation steps. A two-stage setup—radical generation followed by quenching—reduces byproduct formation and improves throughput.

Solvent Recycling

Recovering polar aprotic solvents (e.g., DMF) via distillation lowers production costs and environmental impact. Integrated solvent-reclamation systems achieve >90% recovery rates in pilot-scale trials.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

| Method | Steps | Total Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Condensation + SNAr | 4 | 52 | 1,200 |

| Cyclization + Buchwald | 3 | 65 | 980 |

The cyclization-Buchwald route offers superior yield and cost efficiency, though it requires specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their substituent variations:

Key Observations:

Fluorine Positioning: The 3-fluorophenyl group in the target compound may offer distinct steric and electronic effects compared to 2-fluorophenyl () or 4-fluorophenyl () analogs. The meta-fluorine position could influence π-stacking interactions or hydrogen bonding in target binding .

Synthetic Efficiency :

- Pyrimidin-4-amine derivatives are typically synthesized via nucleophilic substitution reactions between chloropyrimidines and anilines. For example, reports a 96.79% yield for a pyrido[3,2-d]pyrimidin-4-amine analog under mild conditions (50°C, 30 minutes) . The target compound’s synthesis likely follows similar protocols but with difluoromethylated precursors.

Biological Activity: Quinazoline analogs, such as 6-(6-aminopyridin-3-yl)-N-(3-fluorophenyl)quinazolin-4-amine (Compound 7j), demonstrate anticancer activity via PI3Kα inhibition . While the target compound’s pyrimidine core differs, its fluorine substituents may confer comparable target affinity with improved pharmacokinetics. Pyrimidines with aminomethyl side chains (e.g., ) exhibit antimicrobial properties, suggesting that the target compound’s structure could be optimized for similar applications .

Physicochemical and Crystallographic Insights

- Crystal Packing : In , the N-(2-fluorophenyl) analog forms intramolecular N–H⋯N hydrogen bonds and intermolecular C–H⋯O interactions, stabilizing its crystal lattice. The target compound’s difluoromethyl group may alter packing efficiency due to increased van der Waals volume .

- Lipophilicity : Fluorine atoms generally increase logP values. The difluoromethyl group (logP ≈ 1.1) may enhance membrane permeability compared to methyl (logP ≈ 0.5) or methoxy (logP ≈ -0.3) substituents .

Biological Activity

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The compound can be synthesized via a nucleophilic substitution reaction between 2-methyl-4,6-dichloropyrimidine and 3-fluoroaniline, typically using potassium carbonate in dimethylformamide (DMF) as the solvent at elevated temperatures. This method allows for efficient production while maintaining high purity levels.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit key enzymes in metabolic pathways, potentially disrupting normal cellular functions. This mechanism is crucial for its therapeutic applications, particularly in oncology and inflammatory diseases.

Biological Activity Overview

The biological activities of 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine can be summarized as follows:

- Enzyme Inhibition : The compound shows potent inhibition against various kinases, suggesting its role in modulating signaling pathways relevant to cancer progression and inflammation.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

- Selectivity : Preliminary data suggest that this compound exhibits selectivity towards certain targets, which is advantageous for minimizing side effects .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Case Studies

- Inhibition of CSF1R : A series of pyrimidine derivatives were tested for their ability to inhibit colony-stimulating factor 1 receptor (CSF1R), demonstrating that modifications to the aryl group significantly influenced their inhibitory potency. The most promising compounds exhibited IC50 values below 5 nM, indicating strong potential for therapeutic use in macrophage-related diseases .

- Cytotoxicity Assessment : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines including HeLa and CaCo-2. The mechanism was linked to the disruption of metabolic pathways essential for cell survival, underscoring its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 5-(chloromethyl)-substituted pyrimidine intermediates with 3-fluoroaniline in chloroform under basic conditions is a common approach . Column chromatography (silica gel, chloroform/methanol) and crystallization (e.g., methanol) are critical for purification. Reaction time (5–10 hours) and stoichiometric ratios (e.g., 1:1.5 amine:halide) must be optimized to avoid side products like N-oxide derivatives .

- Data Note : Yields typically range from 70–85% under controlled conditions, with purity >95% confirmed by HPLC .

Q. How can researchers characterize the molecular conformation and intermolecular interactions of this compound?

- Methodology :

- X-ray crystallography reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° for phenyl groups), influencing steric and electronic properties .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies chemical shifts for difluoromethyl (-CHF₂: δ ~5.5 ppm) and fluorophenyl (δ ~115–120 ppm for aromatic F) groups .

- FT-IR confirms hydrogen bonding (N–H⋯N, C–H⋯O) critical for crystal packing and solubility .

Q. What solvent systems are recommended for solubility and stability studies?

- Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen-bond acceptor capacity.

- Hydrophobic solvents (chloroform, ethyl acetate) stabilize the compound against hydrolysis.

- Stability Note : Avoid aqueous buffers at high pH (>8), as fluorinated groups may degrade .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact biological activity?

- Methodology :

- SAR Studies : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition). Fluorophenyl groups enhance lipophilicity (logP +0.5) and target binding via π-π stacking, while methoxy groups increase solubility but reduce membrane permeability .

- Computational Modeling : DFT calculations show difluoromethyl groups lower LUMO energy (-1.2 eV), enhancing electrophilic reactivity for covalent binding .

- Data Contradiction : Some studies report conflicting bioactivity due to polymorphism. Orthogonal validation via DSC (melting point analysis) and PXRD resolves such issues .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

- Hypothesis Testing :

- Assay Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Metabolite Interference : Use LC-MS to rule out in situ degradation products .

- Orthogonal Assays : Validate inhibition via SPR (surface plasmon resonance) for binding kinetics .

- Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM) were traced to residual DMSO (>1%) altering protein conformation .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

- Methodology :

- Isosteric Replacement : Replace fluorophenyl with trifluoromethylpyridine (improves CYP450 resistance) .

- Prodrug Approach : Introduce ester moieties at the pyrimidine N-position to enhance oral bioavailability .

- In Silico ADMET : Predict metabolic hotspots (e.g., difluoromethyl oxidation) using Schrödinger’s QikProp .

Methodological Best Practices

Q. Which analytical techniques are critical for resolving structural ambiguities in fluorinated pyrimidines?

- LC-HRMS : Confirms molecular formula (e.g., [M+H]⁺ = 308.1024 for C₁₃H₁₁F₃N₃) .

- NOESY NMR : Assigns regiochemistry of substituents on the pyrimidine ring .

- MicroED : Resolves crystal structures for nano-crystalline samples .

Q. How to optimize reaction conditions for scaling up synthesis without column chromatography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.